

Technical Guide: Spectroscopic and Synthetic Profile of Aminocyclopentenylmethanol HCl

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Compound of Interest

Compound Name: ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and predicted spectroscopic data for (1S,4R)-(4-Aminocyclopentenylmethanol) hydrochloride. While experimental spectra for this specific compound are not readily available in the public domain, this document offers a comprehensive profile based on established chemical principles and data from analogous structures.

Chemical Structure and Properties

- IUPAC Name: [(1S,4R)-4-aminocyclopent-2-en-1-yl]methanol;hydrochloride
- Molecular Formula: $C_6H_{12}ClNO$
- Molecular Weight: 149.62 g/mol
- CAS Number: 168960-19-8

Predicted Spectroscopic Data

Due to the lack of publicly available experimental spectra for (1S,4R)-(4-Aminocyclopentenylmethanol) hydrochloride, the following tables present predicted data based on the analysis of its chemical structure and comparison with similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

^1H NMR (Proton NMR)

Solvent: D₂O Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 6.0 - 5.8	m	2H	Olefinic protons (-CH=CH-)
~ 4.2 - 4.0	m	1H	Methine proton adjacent to NH_3^+
~ 3.7 - 3.5	d	2H	Methylene protons of the methanol group (-CH ₂ OH)
~ 3.0 - 2.8	m	1H	Methine proton adjacent to the methanol group
~ 2.6 - 2.4	m	1H	Allylic methylene proton
~ 1.8 - 1.6	m	1H	Allylic methylene proton

^{13}C NMR (Carbon-13 NMR)

Solvent: D₂O Frequency: 100 MHz

Chemical Shift (δ) ppm	Assignment
~ 135 - 130	Olefinic carbons (-CH=CH-)
~ 65 - 60	Methylene carbon of the methanol group (-CH ₂ OH)
~ 58 - 53	Methine carbon adjacent to NH ₃ ⁺
~ 45 - 40	Methine carbon adjacent to the methanol group
~ 35 - 30	Allylic methylene carbon

Infrared (IR) Spectroscopy (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Strong, Broad	O-H stretch (alcohol)
3200 - 2800	Strong, Broad	N-H stretch (primary ammonium salt)
3050 - 3000	Medium	=C-H stretch (alkene)
2960 - 2850	Medium	C-H stretch (alkane)
1650 - 1630	Weak	C=C stretch (alkene)
1600 - 1500	Medium	N-H bend (primary amine)
1470 - 1430	Medium	CH ₂ bend
1050 - 1000	Strong	C-O stretch (primary alcohol)

Mass Spectrometry (MS) (Predicted)

Ionization Mode: Electrospray Ionization (ESI+)

m/z	Interpretation
114.09	$[M+H]^+$, protonated free amine
96.08	$[M+H - H_2O]^+$, loss of water
83.07	$[M+H - CH_2OH]^+$, loss of the hydroxymethyl group

Experimental Protocols

The following is a detailed methodology for the synthesis of (1S,4R)-(4-Aminocyclopentenylmethanol) hydrochloride, adapted from related synthetic procedures.

Synthesis of (1S,4R)-(4-Aminocyclopentenylmethanol) hydrochloride

This synthesis involves the hydrolysis of a BOC-protected precursor.

Materials:

- tert-butyl [(1S, 4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]carbamate
- Dilute Hydrochloric Acid (e.g., 2M HCl)
- Methanol
- Diethyl ether
- Rotary evaporator
- Magnetic stirrer and stir bar
- pH meter or pH paper
- Standard laboratory glassware

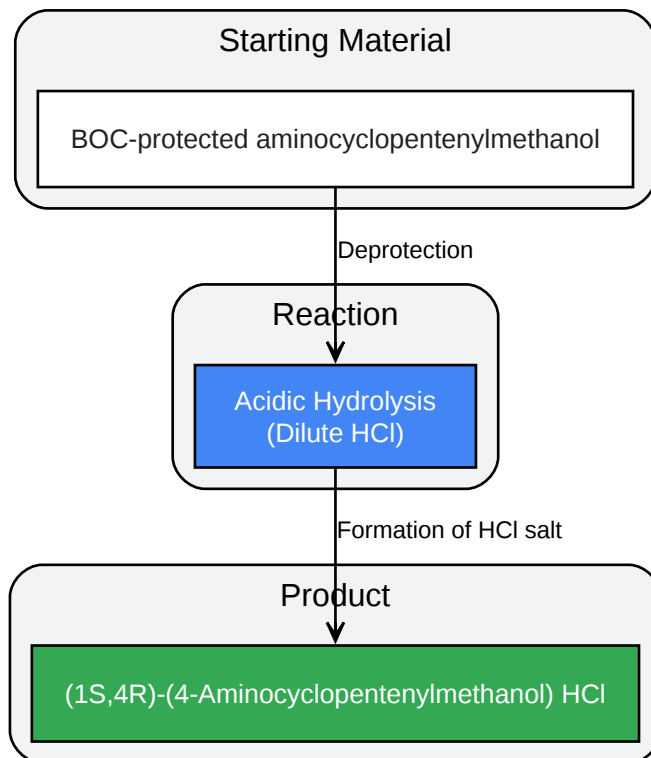
Procedure:

- Dissolve the starting material, tert-butyl [(1S, 4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]carbamate, in a minimal amount of methanol in a round-bottom flask equipped with a magnetic stir bar.
- Cool the solution in an ice bath.
- Slowly add an excess of dilute hydrochloric acid to the stirred solution.
- Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
- To the remaining aqueous solution, add diethyl ether and stir vigorously to precipitate the hydrochloride salt.
- Collect the solid product by vacuum filtration and wash with a small amount of cold diethyl ether.
- Dry the resulting white solid under vacuum to yield (1S,4R)-(4-Aminocyclopentenylmethanol) hydrochloride.

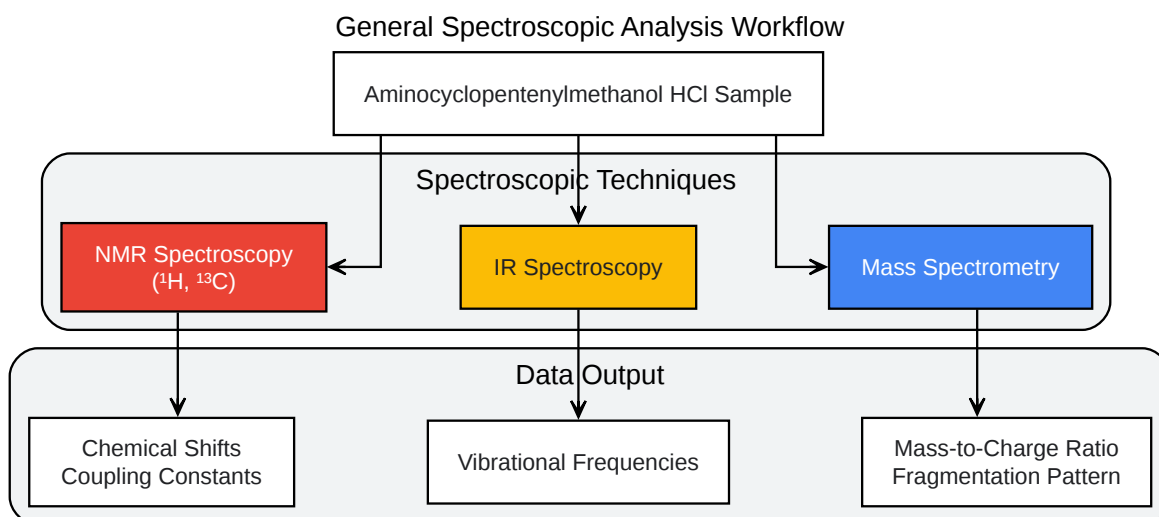
Workflow and Pathway Visualizations

The following diagrams illustrate the synthetic pathway and a general workflow for spectroscopic analysis.

Synthesis of Aminocyclopentenylmethanol HCl

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Caption: Synthetic pathway for (1S,4R)-(4-Aminocyclopentenylmethanol) HCl.



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Caption: A generalized workflow for the spectroscopic analysis of the target compound.

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